2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
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Description
The compound “2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one” is a chemical compound with potential applications. It is related to the compound “6-(Furan-2-yl)pyridazin-3(2H)-one” which has a CAS Number: 38530-07-3 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, in the synthesis of a related compound, 10 mmol of a starting material was reacted with 15 mmol of CS2 in the presence of 15 mmol of KOH in ethanol at 0–5°C .Molecular Structure Analysis
The molecular structure of the related compound “6-(Furan-2-yl)pyridazin-3(2H)-one” has been reported. It has a molecular weight of 162.15 and its Inchi Code is 1S/C8H6N2O2/c11-8-4-3-6 (9-10-8)7-2-1-5-12-7/h1-5H, (H,10,11) .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound “6-(Furan-2-yl)pyridazin-3(2H)-one” include a molecular weight of 162.15 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Safety and Hazards
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14(17-5-8-19-9-6-17)10-21-13-4-3-11(15-16-13)12-2-1-7-20-12/h1-4,7H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACPTJMJEJMRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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